molecular formula C26H31FN2O3S B2402011 7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 931330-11-9

7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one

Cat. No. B2402011
M. Wt: 470.6
InChI Key: DEBKEPGLQNHPEM-UHFFFAOYSA-N
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Description

The compound “7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one” is a synthetic compound. It has a molecular formula of C26H31FN2O3S .


Molecular Structure Analysis

The molecular structure of this compound includes a quinolinone core with various functional groups attached, including a 7-azepanyl group, a 3,5-dimethylphenylsulfonyl group, and a 1-propyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 470.599 Da . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Biological Activities and Applications

Compounds containing the quinoline structure, similar to 7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one, have been recognized for their diverse biological activities. They exhibit a broad range of pharmacological effects including antimicrobial, anticancer, and antifungal properties. For instance, 8-hydroxyquinoline (8-HQ) derivatives, related to quinoline compounds, have shown significant antimicrobial, anticancer, and antifungal effects. The biological activities of these compounds have attracted the interest of chemists, medicinal chemists, and health professionals, leading to the development of many prescribed drugs and potent lead compounds with good efficacy and low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

Chemotherapy and Anticancer Potential

Quinoline compounds have also been explored for their chemotherapy potential and anticancer activities. Sulfasalazine, a drug with a similar sulfonyl functional group, has been established as a disease-modifying antirheumatic drug used in the treatment of rheumatoid arthritis. This indicates the potential of related compounds in disease modification and treatment strategies (Plosker & Croom, 2005). Additionally, African medicinal spices and vegetables, including compounds with quinoline structures, have demonstrated significant anticancer activities against various cancer cell lines, further emphasizing the therapeutic potential of these compounds in oncology (Kuete, Karaosmanoğlu, & Sivas, 2017).

Antimicrobial Applications

Quinolones, a class of synthetic broad-spectrum antimicrobial drugs related to quinoline structures, have been extensively prescribed to treat various infectious diseases. Their mechanism involves the inhibition of bacterial DNA synthesis by interfering with DNA gyrase and topoisomerase IV, showcasing their importance in antimicrobial therapy (Yanat, Rodríguez-Martínez, & Touati, 2017).

properties

IUPAC Name

7-(azepan-1-yl)-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-4-9-29-17-25(33(31,32)20-13-18(2)12-19(3)14-20)26(30)21-15-22(27)24(16-23(21)29)28-10-7-5-6-8-11-28/h12-17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBKEPGLQNHPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

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